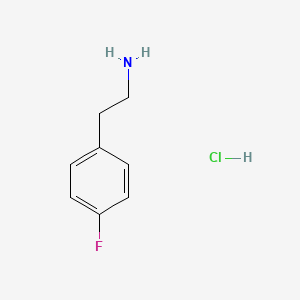

4-Fluorophenethylamine hydrochloride

Description

Contextualization within Phenethylamine (B48288) Derivatives Research

The phenethylamine skeleton is the backbone for a vast array of biologically active molecules, including neurotransmitters, hormones, and a wide range of synthetic compounds. wikipedia.org The strategic substitution of atoms or functional groups on this core structure can dramatically alter a compound's pharmacological properties. wikipedia.org The introduction of a fluorine atom at the fourth position (para-position) of the phenyl ring, as seen in 4-fluorophenethylamine (B75468) (4-FPEA), is of particular interest to researchers. cymitquimica.com This modification can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets such as monoamine transporters. cymitquimica.comresearchgate.net

Research into phenethylamine derivatives often explores how such substitutions impact affinity and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). researchgate.netnih.gov These transporters are critical for regulating neurotransmitter concentrations in the synapse and are the targets of many therapeutic drugs. By studying compounds like 4-FPEA, scientists can systematically investigate the role of specific structural features in modulating neurotransmitter reuptake and release.

Significance in Contemporary Chemical and Biological Sciences

In the field of medicinal chemistry, 4-Fluorophenethylamine serves as a valuable building block or precursor in the synthesis of more complex molecules. lookchem.com Its applications include its use as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives and in the preparation of ortho-metalated primary phenethylamines. lookchem.com

In biological sciences and pharmacology, the significance of 4-FPEA lies in its role as a tool for probing the function of the monoaminergic systems. cymitquimica.com Studies have investigated its activity as a serotonin (5-HT) agonist and its interaction with dopamine receptors. nih.govscbt.com For instance, research on related fluorinated compounds has demonstrated that substitutions on the phenethylamine structure can significantly enhance affinity for D-2 dopamine receptors while decreasing it for D-1 receptors. nih.govresearchgate.net While specific binding data for 4-FPEA itself is not as extensively published as for its more complex derivatives, its foundational structure provides a reference point for understanding the pharmacological effects of fluorination in this chemical class. The study of such compounds contributes to the broader understanding of neurotransmitter systems and informs the development of novel therapeutic agents for neurological and psychiatric disorders. nih.govnih.gov

Research Data on Related Fluorinated Phenethylamines

To illustrate the effect of fluorination and other substitutions on receptor affinity, the following table presents data from a study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, which are structurally related to 4-FPEA.

| Compound | D-1 Affinity (Ki, nM) | D-2 Affinity (Ki, nM) |

| Dopamine | 1800 | 2500 |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | 3500 | 4800 |

| N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10000 | 380 |

| N-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10000 | 110 |

| N-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10000 | 18 |

| Data sourced from a study on dopamine receptor affinities. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSVEOCTJMJEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196642 | |

| Record name | Phenethylamine, p-fluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-19-8 | |

| Record name | Benzeneethanamine, 4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, p-fluoro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 459-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, p-fluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluorophenethylamine Hydrochloride

Advanced Synthetic Routes

The preparation of 4-fluorophenethylamine (B75468) hydrochloride can be achieved through various synthetic pathways, with modern approaches focusing on efficiency, stereocontrol, and scalability.

Stereoselective Synthesis Approaches

The creation of chiral centers in phenethylamine (B48288) derivatives is crucial for their application in pharmaceuticals. Stereoselective synthesis of 4-fluorophenethylamine can be approached through several methods, including the use of chiral auxiliaries and asymmetric reduction.

One common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, a prochiral ketone can be reacted with a chiral amine to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine. While effective, this method often requires additional protection and deprotection steps. numberanalytics.comresearchgate.netnih.govharvard.edu

Asymmetric reduction of a prochiral precursor, such as a ketone or an imine, offers a more direct route to chiral amines. rsc.org For example, the asymmetric reduction of 4-fluorophenylacetonitrile (B56358) can yield chiral 4-fluorophenethylamine. This can be achieved using chiral catalysts, such as those based on transition metals like rhodium or ruthenium, complexed with chiral ligands. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

A key precursor for some of these routes is 4-fluorophenylacetonitrile, which can be synthesized from 4-fluorobenzyl chloride. The nitrile group can then be reduced to the primary amine of 4-fluorophenethylamine. sigmaaldrich.com

Enzymatic Synthesis and Biocatalysis for Derivative Generation

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. uni-greifswald.de Transaminases (TAs), also known as aminotransferases, are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. semanticscholar.orgrsc.orgmdpi.comresearchgate.net

In this approach, a ω-transaminase is used to catalyze the transfer of an amino group from an amino donor, such as isopropylamine, to a prochiral ketone, like 4-fluorophenylacetone. The enzyme's chiral active site directs the addition of the amino group to one face of the ketone, resulting in the formation of a single enantiomer of the corresponding amine with high enantiomeric excess. This method is highly attractive for industrial applications due to its green credentials and high efficiency. semanticscholar.org

The following table summarizes a representative biocatalytic asymmetric synthesis of a chiral amine:

| Parameter | Description |

| Enzyme | ω-Transaminase (ω-TA) |

| Substrate | Prochiral Ketone (e.g., 4-fluorophenylacetone) |

| Amino Donor | Isopropylamine |

| Product | Chiral Amine (e.g., (S)-4-fluorophenethylamine) |

| Key Advantage | High enantioselectivity (>99% ee often achievable) |

Multi-Step Reaction Pathways for Complex Derivatives

4-Fluorophenethylamine serves as a valuable building block in multi-step syntheses to create more complex and potentially bioactive molecules. taylorfrancis.comresearchgate.netsyrris.jp Its primary amine functionality allows for a wide range of chemical transformations, enabling its incorporation into larger molecular scaffolds.

Large-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of 4-fluorophenethylamine hydrochloride requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. longdom.orgmdpi.com

Key considerations for large-scale synthesis include:

Process Optimization: Reaction conditions such as temperature, pressure, concentration, and catalyst loading must be optimized to maximize yield and minimize reaction time and the formation of impurities. longdom.org

Safety: The handling of potentially hazardous reagents and intermediates must be carefully managed. A thorough risk assessment is necessary to identify and mitigate potential hazards, such as runaway reactions or the release of toxic gases. fishersci.se For instance, the reduction of nitriles often involves high-pressure hydrogenation, which requires specialized equipment and safety protocols. orgsyn.org

Solvent Selection: The choice of solvent is critical and should be based on factors such as reaction performance, cost, environmental impact, and ease of recovery and recycling.

Purification: Efficient and scalable purification methods are necessary to obtain the final product with the required purity. This may involve crystallization, distillation, or chromatography. The formation of the hydrochloride salt is a common strategy to facilitate the purification and handling of phenethylamines, as the salt is typically a stable, crystalline solid. orgsyn.org

Continuous Manufacturing: Continuous flow processes are increasingly being adopted for the large-scale synthesis of active pharmaceutical ingredients (APIs) as they can offer improved safety, consistency, and efficiency compared to batch processes. mdpi.com

Derivatization Strategies and Analogue Generation

The primary amine group of 4-fluorophenethylamine is a versatile functional handle for the synthesis of a wide range of derivatives and analogues. These modifications can be used to explore structure-activity relationships and to develop new compounds with tailored properties.

Amine, Amide, Urea, and Sulfonamide Functionalization

The nucleophilic nature of the primary amine in 4-fluorophenethylamine allows for its facile conversion into amides, ureas, and sulfonamides.

Amide Functionalization: Amides are readily formed by the reaction of 4-fluorophenethylamine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. For example, the reaction with acetyl chloride would yield N-(4-fluorophenethyl)acetamide. nih.govrsc.orgcymitquimica.comresearchgate.net This N-acylation is a common transformation in organic synthesis. nih.govdergipark.org.tr

Urea Functionalization: Urea derivatives can be synthesized by reacting 4-fluorophenethylamine with isocyanates or by using phosgene (B1210022) equivalents like carbonyldiimidazole. iglobaljournal.com For instance, reaction with phenyl isocyanate would produce 1-(4-fluorophenethyl)-3-phenylurea. chemsrc.comgoogle.comresearchgate.netnih.gov Symmetrical ureas can also be formed.

Sulfonamide Functionalization: Sulfonamides are prepared by the reaction of 4-fluorophenethylamine with sulfonyl chlorides in the presence of a base. prepchem.com For example, reacting it with benzenesulfonyl chloride would yield N-(4-fluorophenethyl)benzenesulfonamide. dergipark.org.trnih.govnih.govresearchgate.net

The following table summarizes these functionalization reactions:

| Derivative | Reagent | General Reaction |

| Amide | Acid Chloride (R-COCl) | FC₆H₄CH₂CH₂NH₂ + R-COCl → FC₆H₄CH₂CH₂NHCOR + HCl |

| Urea | Isocyanate (R-NCO) | FC₆H₄CH₂CH₂NH₂ + R-NCO → FC₆H₄CH₂CH₂NHCONHR |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | FC₆H₄CH₂CH₂NH₂ + R-SO₂Cl → FC₆H₄CH₂CH₂NHSO₂R + HCl |

These derivatization strategies provide access to a diverse library of compounds based on the 4-fluorophenethylamine scaffold, enabling the systematic exploration of their chemical and biological properties.

Incorporation into Macrocyclic Systems

The integration of phenethylamine moieties into macrocyclic structures is a key strategy in the design of novel compounds with specific host-guest binding capabilities and potential therapeutic applications. While direct examples detailing the incorporation of this compound into macrocyclic systems are not extensively documented in publicly available literature, the principles of macrocyclization using similar amine-containing building blocks are well-established.

Macrocycles are large ring structures, and their synthesis often involves high-dilution techniques to favor intramolecular reactions over intermolecular polymerization. Common strategies for incorporating amine functionalities into macrocycles include macrolactamization (formation of a cyclic amide) and reductive amination with dialdehydes. Given its primary amine group, 4-Fluorophenethylamine can serve as a nucleophile in reactions with suitable difunctional electrophiles to form large ring systems.

For instance, a general approach could involve the reaction of 4-Fluorophenethylamine with a long-chain dicarboxylic acid chloride under high dilution, which would be expected to yield a macrocyclic lactam. The fluorine atom on the phenyl ring can influence the electronic properties and conformation of the resulting macrocycle.

Recent advancements in synthetic methodologies have also explored the solid-phase synthesis of macrocyclic peptides containing electrophiles and alkyne handles for applications in chemoproteomics. These methods provide a modular approach for creating diverse libraries of macrocycles. Although not specifically demonstrated with 4-Fluorophenethylamine, this compound could potentially be integrated as a building block in such combinatorial syntheses, offering a fluorinated aromatic side chain to the resulting macrocyclic structures. The synthesis of such macrocycles allows for the exploration of structure-activity relationships in various biological targets.

Fluorination Pattern Modifications in Related Compounds

The position and number of fluorine atoms on the phenethylamine scaffold can significantly alter the compound's chemical and biological properties. Research into fluorinated phenethylamines has explored various substitution patterns to modulate activity, metabolic stability, and receptor binding affinity.

The introduction of fluorine can be achieved through several synthetic routes, including the use of fluorinated starting materials or by direct fluorination of a pre-existing molecule. For example, the synthesis of various fluorinated phenylalanine analogs, which are structurally related to phenethylamines, has been accomplished through methods like the Erlenmeyer azalactone synthesis using fluorinated benzaldehydes.

Studies on psychedelic phenethylamines have shown that the introduction of fluorine can lead to a range of effects, from a marked loss to an enhancement and prolongation of psychoactive properties. This highlights the sensitive dependence of biological activity on the fluorination pattern.

Table 1: Impact of Fluorination on the Potency of Escaline Analogs researchgate.net

| Compound | Substitution | Relative Potency |

| Escaline | 4-Ethoxy-3,5-dimethoxyphenethylamine | Psychoactive |

| Fluoroescaline | 4-(2-Fluoroethoxy)-3,5-dimethoxyphenethylamine | Almost devoid of psychoactive effects |

| Difluoroescaline | 4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine | Retained psychoactivity |

| Trifluoroescaline | 4-(2,2,2-Trifluoroethoxy)-3,5-dimethoxyphenethylamine | Increased potency |

This data illustrates that the degree of fluorination on the alkoxy substituent at the 4-position dramatically influences the compound's activity. Such findings are crucial for the rational design of new compounds with tailored properties. The conformational analysis of phenethylamine derivatives has also been a subject of study, revealing that they generally exhibit an extended conformation, which is a key factor in their interaction with biological receptors.

Reaction Mechanism Elucidation in Derivative Formation

Understanding the reaction mechanisms involved in the formation of 4-Fluorophenethylamine derivatives is fundamental for controlling reaction outcomes and designing novel synthetic pathways.

Nucleophilic Attack and Cyclization Mechanisms

The primary amine group of 4-Fluorophenethylamine is nucleophilic and readily participates in addition reactions with electrophilic centers, particularly carbonyl groups.

The general mechanism for the nucleophilic addition of an amine to a carbonyl compound, such as an aldehyde or ketone, begins with the attack of the nitrogen's lone pair on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. A proton transfer step, often facilitated by the solvent or a catalyst, then neutralizes these charges, resulting in a carbinolamine. The carbinolamine can then undergo dehydration to form an imine (Schiff base) under acidic conditions.

Mechanism of Imine Formation:

Nucleophilic Attack: The amine nitrogen of 4-Fluorophenethylamine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen pushes out the water molecule, forming a double bond and an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product.

Intramolecular cyclization reactions are also a key transformation for phenethylamine derivatives. If the phenethylamine backbone contains a suitable electrophilic group, an intramolecular nucleophilic attack by the amine can lead to the formation of a heterocyclic ring system. The regioselectivity of the cyclization is governed by the length of the tether connecting the nucleophilic amine and the electrophilic center, with the formation of 5- and 6-membered rings being generally favored according to Baldwin's rules.

Bromination of Allylic Sites

While 4-Fluorophenethylamine itself does not have an allylic site, its derivatives containing alkenyl groups or the ethylbenzene (B125841) precursor to phenethylamines can undergo allylic bromination. This reaction is a powerful tool for introducing a bromine atom at a position adjacent to a double bond or an aromatic ring (benzylic position), which can then be further functionalized.

N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic bromination as it provides a low, constant concentration of bromine radicals (Br•), which favors radical substitution over electrophilic addition to a double bond. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide, or by UV light.

A relevant example is the bromination of ethylbenzene to prepare α-bromoethylbenzene, a key intermediate in the synthesis of α-phenylethylamine.

Mechanism of Benzylic Bromination with NBS:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a radical initiator to generate a small number of bromine radicals.

Propagation (Step 1): A bromine radical abstracts a benzylic hydrogen from the ethylbenzene derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

Propagation (Step 2): The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and another bromine radical, which continues the chain reaction.

Termination: The reaction terminates when two radicals combine.

The selectivity for the benzylic position is due to the stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. This method provides a reliable way to introduce functionality at the benzylic position of phenethylamine precursors and derivatives.

Pharmacological and Neurobiological Investigations of 4 Fluorophenethylamine Hydrochloride and Its Analogues

Neurotransmitter System Modulation

The neurobiological activity of 4-Fluorophenethylamine (B75468) (4-FPEA) is significantly influenced by its interaction with various neurotransmitter systems. As a structural analogue of endogenous trace amines, its effects are primarily mediated through the Trace Amine-Associated Receptor 1 (TAAR1), which in turn modulates the activity of classical monoamine systems.

While the title of this section suggests enhancement, current research into the primary molecular target of 4-FPEA, the Trace Amine-Associated Receptor 1 (TAAR1), indicates a modulatory and potentially inhibitory effect on the serotonin (B10506) system. Studies in rodent models demonstrate that TAAR1 agonism leads to an inhibition of serotonergic activity. nih.gov This modulation is a key aspect of the receptor's function in the central nervous system. The broader monoamine system, which includes serotonin, is crucial for regulating mood, behavior, and cognition. mdpi.comnih.gov The interaction of TAAR1 with the serotonin system is complex, as descending monoaminergic pathways, including those utilizing serotonin, are known to regulate sensory processing and neurotransmission in the spinal cord. frontiersin.org However, direct studies confirming that 4-Fluorophenethylamine hydrochloride causes an enhancement or increase in serotonin levels are not prevalent in the existing scientific literature. The primary mechanism of action points towards a regulation of serotonin function rather than a simple increase in its levels.

The interaction of 4-FPEA with the dopamine (B1211576) system is a critical aspect of its pharmacological profile, primarily through its agonism at TAAR1. Research has consistently shown that the activation of TAAR1 exerts an inhibitory influence on the dopamine system. nih.gov Specifically, studies using rodent models have revealed that TAAR1 agonism inhibits dopaminergic activity in the midbrain. nih.gov This is further supported by evidence that TAAR1 can form heterodimers with dopamine D2 receptors, allowing for direct functional regulation between these two receptor types. nih.gov The modulation of dopamine is significant because this neurotransmitter is deeply involved in reward, motivation, and motor control, and its dysregulation is implicated in various neuropsychiatric conditions. nih.gov

Norepinephrine (B1679862) is a key catecholamine neurotransmitter that plays a significant role in attention, arousal, and the "fight or flight" response. The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signal. nih.gov The NET is a target for various therapeutic agents, including certain antidepressants. nih.gov While 4-FPEA is structurally related to monoamines, detailed studies characterizing its specific binding affinity and functional effects on the norepinephrine transporter and associated pathways are limited. General research on monoamine systems shows that norepinephrine, along with serotonin and dopamine, can modulate afferent neurotransmission. frontiersin.org However, the precise impact of 4-Fluorophenethylamine on norepinephrine pathways remains an area requiring further investigation.

Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system, and its proper regulation is vital for synaptic plasticity, learning, and memory. The modulation of the glutamate system is a key pharmacological outcome of TAAR1 activation. Research has shown that TAAR1 agonism enhances prefrontal glutamatergic function. nih.gov This suggests that compounds like 4-FPEA could influence cognitive processes by modulating glutamate transmission in cortical regions. The interplay between TAAR1 and the glutamate system highlights a mechanism beyond the classical monoamine pathways, indicating a broader influence on neurochemical balance.

Receptor Binding and Ligand-Receptor Dynamics

The interaction between a ligand like 4-Fluorophenethylamine and its target receptors is a dynamic process that dictates the compound's biological activity. This process involves the ligand approaching the receptor, forming a stable complex, and inducing a conformational change in the receptor that initiates a signaling cascade.

The primary and most well-characterized molecular target of 4-Fluorophenethylamine is the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov 4-FPEA functions as an agonist at this receptor. TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This signaling cascade is the foundation of its modulatory effects on dopamine, serotonin, and glutamate systems. nih.gov

The potency of various agonists at TAAR1 can be compared using their EC₅₀ values, which represent the concentration required to elicit 50% of the maximum response. The structural similarity of amphetamine and its derivatives to endogenous trace amines like β-phenylethylamine explains their activity at TAAR1. nih.gov

Table 1: Potency of Various Agonists at Rat TAAR1

| Compound | EC₅₀ (nM) |

| 4-Hydroxyamphetamine | 51 |

| R-Amphetamine | 210 |

| S-Amphetamine | 440 |

This table presents data on the potency of different TAAR1 agonists, illustrating the concentration required to produce a half-maximal response in stimulating cAMP production in cells expressing rat TAAR1. Data sourced from Bunzow et al. (2001).

Cannabinoid Type-1 Receptor (CB1) Modulation

Currently, there is a lack of specific research investigating the direct modulation of the Cannabinoid Type-1 (CB1) receptor by this compound. While the broader class of phenethylamines has been extensively studied for its effects on various neurological targets, the interaction of 4-fluoro substituted analogues with the endocannabinoid system, particularly the CB1 receptor, remains an area with limited available data. General studies on CB1 receptor ligands focus on classical, non-classical, and eicosanoid agonists and antagonists, with little to no mention of simple fluorinated phenethylamines researchgate.netnih.gov. The structural dissimilarity between 4-Fluorophenethylamine and typical cannabinoid receptor ligands may contribute to this research gap.

Monoamine Oxidase (MAO) Substrate Preference and Inhibition

The introduction of fluorine into the phenethylamine (B48288) (PEA) structure has been shown to influence its interaction with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. Research indicates that β-fluorination of phenethylamine leads to compounds that are preferred substrates for MAO-B researchgate.net. This preference is significant as MAO-B is primarily responsible for the metabolism of phenethylamine in the brain nih.gov.

A study utilizing a potentiometric assay to evaluate the effects of beta-fluorination on PEA's substrate preference for brain MAO found that both mono- and di-fluoro-phenethylamine (F-PEA and F2-PEA) were preferentially catalyzed by MAO-B researchgate.net. The degree of fluorination was observed to proportionally decrease the pKa values of the parent PEA molecule, as well as their substrate activity for MAO. This suggests that the protonated form of PEA and its fluorinated analogs is the favored form for catalysis by brain MAO researchgate.net.

While 4-fluorophenethylamine is a ring-fluorinated analog, not a beta-fluorinated one, the general principle of fluorination affecting MAO interaction is relevant. It is established that MAO-A has a greater affinity for hydroxylated amines like serotonin and noradrenaline, whereas MAO-B shows a preference for non-hydroxylated amines such as phenylethylamine and benzylamine (B48309) criver.commsu.ru. The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of phenethylamine can alter its electronic properties and thereby its affinity for the active sites of MAO isoforms. Some studies on other halogenated phenethylamines have shown selective inhibition of MAO-A nih.govnih.gov. For instance, 4-amino-2-fluorophenethylamine has been identified as a selective inhibitor of the A form of MAO in vitro nih.gov.

The table below summarizes the MAO substrate preferences for phenethylamine and its fluorinated analogs based on available research.

| Compound | Preferred MAO Isoform | Notes |

| Phenethylamine (PEA) | MAO-B researchgate.netnih.gov | Endogenous trace amine. |

| β-Fluorophenethylamine (F-PEA) | MAO-B researchgate.net | Preferred substrate for MAO type B. |

| β,β-Difluorophenethylamine (F2-PEA) | MAO-B researchgate.net | Preferred substrate for MAO type B. |

| 4-Amino-2-fluorophenethylamine | MAO-A Inhibitor nih.gov | Selectively inhibits MAO-A in vitro. |

Glutamate Transporter Allosteric Modulation

Recent research has implicated phenethylamine analogues in the allosteric modulation of glutamate transporters, which are critical for regulating glutamate levels in the central nervous system acs.org. Specifically, a compound featuring a 4-fluorophenethyl side chain has been identified as a nonselective positive allosteric modulator (PAM) of excitatory amino acid transporters (EAATs) researchgate.net. Allosteric modulators bind to a site on the receptor or transporter that is distinct from the primary (orthosteric) binding site, and they can either enhance (PAM) or reduce (negative allosteric modulator, or NAM) the function of the transporter in response to its endogenous ligand nih.gov.

In a study focused on the structure-activity relationships of glutamate transporter allosteric modulators, a series of compounds were synthesized and evaluated for their activity at EAAT1, EAAT2, and EAAT3 acs.org. Within this series, an analog containing a 4-fluorophenethyl moiety demonstrated PAM activity across all three transporter subtypes. This finding is significant as it suggests that the 4-fluorophenethylamine structure can serve as a key component in the design of molecules that enhance glutamate reuptake. The table below details the activity of this specific analog.

| Compound Structure | Activity Profile | Target(s) |

| Analog with 4-fluorophenethyl side chain | Nonselective Positive Allosteric Modulator (PAM) | EAAT1, EAAT2, EAAT3 |

The development of selective EAAT PAMs is an area of considerable interest for the potential treatment of various neurological and psychiatric disorders associated with glutamate excitotoxicity acs.orgresearchgate.net. The discovery that a 4-fluorophenethylamine derivative can act as a nonselective EAAT PAM opens new avenues for the design of more selective and potent modulators.

Structure-Activity Relationship (SAR) Studies

Influence of Halogen Substitution on Activity

Halogenation of the phenethylamine scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties nih.govresearchgate.net. The introduction of a fluorine atom, in particular, can significantly alter a compound's potency, receptor affinity, and metabolic stability nih.gov.

In the context of phenethylamines, para-substitution with a halogen, such as in 4-fluorophenethylamine, has been shown to have varied effects depending on the target receptor. For instance, in a study of phenethylamine and tryptamine (B22526) derivatives' affinity for the 5-hydroxytryptamine type 2A (5-HT2A) receptor, it was found that halogen groups at the para position of the phenyl ring attached to the β-carbon exerted positive effects on binding affinity researchgate.netnih.govbiomolther.org. This suggests that for certain receptors, the electronic and steric properties of a para-fluoro substituent are favorable for binding.

Conversely, the psychoactivity of phenethylamines can be dramatically altered by fluorination. While some fluorinated analogs show enhanced or prolonged effects, others exhibit a marked loss of activity nih.gov. For example, para-halogenated amphetamines have been shown to possess enhanced serotonergic properties compared to their non-halogenated counterparts nih.gov.

The table below provides a summary of the influence of halogen substitution on the activity of phenethylamine analogs at different targets.

| Compound Class | Substitution | Effect on Activity | Receptor/Target |

| Phenethylamines | Para-halogen | Positive effect on binding affinity | 5-HT2A Receptor researchgate.netnih.govbiomolther.org |

| Amphetamines | Para-halogen | Enhanced serotonergic properties | Serotonin Transporter nih.gov |

| Psychedelic Phenethylamines | Fluorine | Can range from loss to enhancement of psychoactivity | Various nih.gov |

Impact of Chain Length and Steric Hindrance on Receptor Interaction

The length of the ethylamine (B1201723) side chain and the steric bulk of substituents are critical determinants of how phenethylamine derivatives interact with their biological targets nih.govbiomolther.orgresearchgate.netnih.gov. Modifications to the ethylamine backbone can influence receptor binding affinity, selectivity, and functional activity.

Studies on dopamine transporter (DAT) inhibitors have shown that compounds with longer alkyl groups at the alkylamine position exhibit stronger inhibitory activities biomolther.orgbiomolther.org. This suggests that the binding pocket of DAT can accommodate and favorably interact with extended side chains. However, increasing steric bulk at the amino nitrogen, such as through N-methylation or N-dimethylation, can have a profound negative effect on potency at other targets like the human trace amine-associated receptor 1 (hTAAR1) nih.gov.

In the case of 5-HT2A receptor ligands, the introduction of bulky groups can also lead to varied outcomes. While some level of steric bulk is tolerated and can even enhance affinity, excessive steric hindrance can prevent the ligand from adopting the optimal conformation for receptor binding researchgate.netnih.govbiomolther.orgresearchgate.net. For example, constraining the ethylamine side chain through cyclization has been shown to significantly alter binding affinity and selectivity for 5-HT2 receptor subtypes researchgate.netnih.gov.

The table below summarizes the impact of chain length and steric hindrance on the receptor interactions of phenethylamine analogs.

| Modification | Impact | Receptor/Target Example |

| Longer alkyl groups at alkylamine position | Stronger inhibitory activity | Dopamine Transporter (DAT) biomolther.orgbiomolther.org |

| Increased steric bulk at amino nitrogen | Reduced potency | human Trace Amine-Associated Receptor 1 (hTAAR1) nih.gov |

| Constrained ethylamine side chain (cyclization) | Altered binding affinity and selectivity | 5-HT2 Receptors researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. nih.govthaiscience.info These models are valuable for predicting the activity of untested chemicals, guiding the design of new molecules with improved potency, and understanding the mechanisms of action. nih.gov QSAR studies have been applied to phenethylamine analogues to explore their interactions with various biological targets.

Structure-activity relationship (SAR) studies on phenethylamine derivatives have shown that substitutions on the phenyl ring significantly influence receptor binding affinity. nih.govresearchgate.net For instance, research on agonists for the 5-hydroxytryptamine type 2A receptor (5-HT₂ₐR) revealed that halogen groups at the para position of the phenyl ring exert positive effects on binding affinity. researchgate.netkoreascience.kr This is consistent with findings that 4-halogenation, among other substitutions, generally enhances serotonin (5-HT) receptor affinity in phenalkylamine analogues. nih.gov

In the context of anti-tuberculosis drug discovery, QSAR models have been developed for various classes of compounds to predict their efficacy against Mycobacterium tuberculosis. nih.govmdpi.com For a series of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives, an atom-based 3D-QSAR model was developed that effectively predicted antitubercular activity, yielding a statistically significant model with a high correlation coefficient (R²) of 0.92 and a cross-validated correlation coefficient (Q²) of 0.75. nih.gov Other QSAR studies on antitubercular compounds indicate that properties such as dipole energy, heat of formation, molar refractivity, and the presence of halogen atoms correlate well with activity. nih.govthaiscience.info These models provide crucial insights into the structural requirements for potent antitubercular agents, guiding the synthesis of novel compounds. nih.govmdpi.com

In Vitro and In Vivo Pharmacological Activity Assessments

Cellular Potency and Efficacy Studies

The introduction of fluorine into the phenethylamine structure can significantly alter its pharmacological profile, leading to either a marked loss or an enhancement of potency and efficacy at various cellular targets. nih.gov Studies on fluorinated phenethylamine analogues have demonstrated varied effects on serotonin receptors, which are key targets for this class of compounds. nih.gov

Investigations into the structure-activity relationships of phenethylamine derivatives at the 5-HT₂ₐ receptor have shown that phenethylamines generally possess a higher affinity for this receptor compared to tryptamines. nih.govresearchgate.net The potency of these compounds is highly dependent on the substitution pattern. Halogen groups, including fluorine, at the para-position of the phenyl ring have been shown to positively influence binding affinity. researchgate.netkoreascience.kr

In vitro cytotoxicity studies on related phenethylamine analogues, such as the 2C series, have been conducted in human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines. mdpi.com These studies demonstrated that structural modifications, such as the addition of an N-(2-methoxybenzyl) group, significantly increased the cytotoxicity, resulting in lower EC₅₀ values. mdpi.comresearchgate.net For example, the EC₅₀ values for cytotoxicity were consistently lower for the N-benzylphenethylamine (NBOMe) derivatives compared to their 2C counterparts, indicating greater cellular potency. mdpi.com A study comparing the parent compound, β-phenethylamine, with tryptamine on a human intestinal epithelial cell line found that both compounds could induce cell necrosis and apoptosis. nih.gov Furthermore, studies on a range of β-phenethylamine derivatives have elucidated the structural features critical for inhibiting the dopamine transporter (DAT), a key mechanism for many central nervous system stimulants. biomolther.orgnih.gov

| Compound | SH-SY5Y EC₅₀ (µM) (Neutral Red Assay) | HepG2 EC₅₀ (µM) (Neutral Red Assay) |

|---|---|---|

| Mescaline | >1000 | >1000 |

| Mescaline-NBOMe | 158.3 ± 1.1 | 152.0 ± 1.1 |

| 2C-B | 128.0 ± 1.1 | 125.7 ± 1.1 |

| 25B-NBOMe | 23.3 ± 1.2 | 41.1 ± 1.1 |

| 2C-N | >1000 | >1000 |

| 25N-NBOMe | 72.7 ± 1.1 | 96.7 ± 1.1 |

Anti-proliferative and Anti-cancer Research

The inclusion of fluorine atoms in organic molecules is a common strategy in medicinal chemistry to improve pharmacological properties, including anticancer activity. nih.gov Fluorinated molecules often exhibit greater metabolic stability due to the strength of the C-F bond, and the trifluoromethyl group, in particular, is very lipophilic, which can improve bioavailability. nih.gov While direct studies on the anti-proliferative activity of 4-Fluorophenethylamine are limited in the available literature, research on various fluorinated analogues of other structural classes has shown promising results.

For instance, a series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov Several of these fluorinated compounds demonstrated significant antiproliferative activity, with one of the most active compounds reducing the viability of melanoma cell lines to 20% at a 50 µM concentration. nih.gov

Similarly, new thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives containing a 4-fluorophenoxyl fragment have been designed and investigated for their anticancer potential. mdpi.com In vitro biological studies showed promising activity for the thiosemicarbazide derivatives against the LNCaP prostate cancer cell line. mdpi.com Other research has focused on fluorinated isoflavone (B191592) analogs, which displayed significant anticancer activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range. mdpi.com These studies on various fluorinated compounds underscore the potential utility of fluorine substitution in the design of novel anti-proliferative agents. nih.govnih.govnih.govmdpi.com

Anti-bacterial and Anti-tuberculosis Evaluation

The search for novel antimicrobial and antitubercular agents is driven by the rise of multidrug-resistant pathogens. nih.gov Fluorination is a known strategy to enhance the activity of certain antibiotics. Research on fluorinated analogues of chloramphenicol (B1208) and thiamphenicol (B1682257) has shown that these compounds possess considerable in vitro activity against a broad spectrum of chloramphenicol-resistant gram-negative bacteria. nih.gov Some analogues were more active than the parent compounds against resistant strains of Escherichia coli and Klebsiella pneumoniae. nih.gov Another study demonstrated that Fmoc-phenylalanine, a derivative of an amino acid structurally related to phenethylamine, displays antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

In the field of tuberculosis research, various classes of compounds are being investigated for their activity against Mycobacterium tuberculosis. nih.govmdpi.commdpi.com While direct experimental data on the antitubercular activity of 4-Fluorophenethylamine is scarce, QSAR modeling provides a valuable tool for predicting the potential of related structures. nih.govmdpi.com QSAR studies on different compound classes have identified key physicochemical properties associated with antitubercular activity. nih.govthaiscience.info For example, a study on quinolinone-based thiosemicarbazones used a QSAR model to guide the design of new derivatives, which were then synthesized and shown to have potent activity against M. tuberculosis H37Rv and several drug-resistant strains. mdpi.com The predictive models suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in antitubercular activity. mdpi.com These computational approaches, combined with screening of diverse chemical scaffolds, are crucial in the development of new leads for tuberculosis treatment. nih.govnih.gov

Effects on Membrane Activity and Lipid Bilayer Disruption

The interaction of small molecules with cell membranes can significantly influence their biological activity. The parent compound, 2-phenylethylamine, was found not to alter the lipid membrane fluidity of synaptosomes as might be expected for some neuromodulators. However, it did induce conformational changes in synaptosomal membrane proteins, suggesting an alternative mechanism of interaction with the membrane environment.

Studies on other amphiphilic and fluorinated molecules provide insight into potential membrane-disrupting mechanisms. Amphipathic antimicrobial peptides (AMPs), for example, are known to permeabilize bacterial membranes by disrupting phospholipid packing, sometimes acting like surfactants to remove segments of the bilayer through micellization. mdpi.com The interaction of a β2 adrenoceptor agonist, terbutaline, which shares the phenethylamine scaffold, has also been studied with biomimetic cell membranes. nih.gov

Behavioral Studies in Animal Models

Animal models are essential for characterizing the in vivo neurobiological effects of phenethylamine analogues. Locomotor activity and drug discrimination paradigms are two common behavioral assays used for this purpose. nih.govnih.gov The introduction of fluorine into the phenethylamine nucleus can have a profound impact on the psychoactivity of the resulting compounds, with effects ranging from a significant loss to a marked enhancement and prolongation of behavioral responses. nih.gov

Locomotor activity is a fundamental measure used in numerous areas of research, including pharmacology and neuroscience, to assess the effects of substances on general activity levels and exploration. plos.orgnih.gov Studies with psychostimulants like amphetamine and cocaine in mice have demonstrated characteristic increases in locomotor activity, which can be quantified using automated monitoring systems. nih.gov These assays can reveal strain-specific differences and detailed circadian patterns of behavior. plos.org

Drug discrimination is a more specific behavioral paradigm used to assess the subjective effects of a compound. nih.gov In these studies, animals (typically rats or mice) are trained to recognize the internal state produced by a specific drug and report it by making a particular response, such as pressing one of two levers. nih.gov This method can determine whether a novel compound produces subjective effects similar to a known drug of abuse. umsystem.edu For example, studies have trained animals to discriminate d-amphetamine or methamphetamine from saline to test the effects of other compounds. nih.govumsystem.edu This paradigm has been crucial in demonstrating that the behavioral effects of many phenethylamines are mediated by dopaminergic and serotonergic systems. nih.gov

Analytical and Bioanalytical Methodologies for 4 Fluorophenethylamine Hydrochloride

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental to the analysis of 4-Fluorophenethylamine (B75468) hydrochloride, providing the necessary separation from other substances to ensure accurate identification and quantification. These techniques are often coupled with mass spectrometry for definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of substituted phenethylamines. wikipedia.org For compounds like 4-Fluorophenethylamine, which possess low UV absorption, derivatization may be employed to enhance detection, particularly when using fluorescence detectors (HPLC-FLD). nih.gov The separation is typically achieved on reversed-phase columns, where factors such as mobile phase composition and pH are optimized to ensure adequate retention and peak shape. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and commonly utilized method for the analysis of phenethylamines. Due to the polar nature of the primary amine group in 4-Fluorophenethylamine, which can lead to poor chromatographic peak shape and adsorption, derivatization is a common sample preparation step. shimadzu.com Acylation agents, such as trifluoroacetic anhydride (B1165640) (TFAA), are frequently used to convert the amine into a less polar, more volatile derivative suitable for GC analysis. This process not only improves chromatographic performance but also yields characteristic mass fragments that aid in structural elucidation and differentiation from other related compounds. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity for the analysis of phenethylamines, often outperforming GC-MS for complex biological samples like urine. fda.gov.tw This technique can frequently analyze the compound directly without the need for derivatization. In positive electrospray ionization mode (ESI+), 4-Fluorophenethylamine is detected as its protonated molecule [M+H]⁺. Tandem mass spectrometry allows for the selection of this precursor ion and its fragmentation to produce specific product ions, which are monitored for highly selective quantification.

For the closely related parent compound, p-Fluorophenethylamine, specific LC-MS/MS parameters have been documented, providing a clear basis for the analysis of its hydrochloride salt.

| Parameter | Value |

|---|---|

| Instrument Type | LC-ESI-QQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole) |

| Ionization Mode | Positive (ESI+) |

| Precursor m/z | 140.087 ([M+H]⁺) |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Collision Energy | 10 V and 20 V |

| Dominant Product Ion (at 10V) | m/z 123 |

| Dominant Product Ion (at 20V) | m/z 103 |

Ultra-High Performance Liquid Chromatography (UHPLC) provides faster analysis times and higher resolution compared to conventional HPLC. When coupled with Time-of-Flight Mass Spectrometry (TOF-MS), it becomes a powerful tool for both targeted quantification and non-targeted screening of compounds. spectroscopyonline.comnih.gov UHPLC-TOF-MS provides high mass accuracy, which allows for the determination of the elemental composition of an unknown compound and confident identification in complex matrices. spectroscopyonline.com

Data for the parent compound, p-Fluorophenethylamine, has been acquired using a UPLC system coupled to a mass spectrometer, demonstrating the applicability of this high-resolution technique. nih.gov

| Parameter | Value |

|---|---|

| Instrument | ACQUITY UPLC H-Class (Waters) |

| Column | Acquity UPLC BEH AMIDE column (1.7 µm, 2.1 x 150 mm; Waters) |

| Mass Spectrometer | Xevo TQS micro (Waters) |

Spectroscopic and Spectrometric Characterization

Spectroscopic methods are indispensable for the unambiguous structural confirmation of 4-Fluorophenethylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the chemical structure of molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework of this compound. nih.gov The ¹H NMR spectrum shows characteristic signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the ethylamine (B1201723) side chain, with their chemical shifts and coupling patterns confirming their connectivity. Furthermore, given the presence of a fluorine atom, ¹⁹F NMR can be a highly effective and sensitive tool for characterization and quantification, as the fluorine nucleus is NMR-active and there is a low probability of signal overlap. diva-portal.org

| Technique | Data Availability | Source |

|---|---|---|

| ¹H NMR | Spectrum available | Wiley (Instrument: Varian A-60) |

| ¹³C NMR | Spectrum available | SpectraBase (Source: Aldrich Chemical Company, Inc.) |

The detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals, confirming the identity of the compound.

Mass Spectrometry (MS/MS) for Regioisomer Differentiation

The differentiation of regioisomers—molecules that have the same chemical formula but differ in the spatial arrangement of substituents on an aromatic ring—is a significant analytical challenge. Standard electron ionization (EI) mass spectrometry often produces nearly identical spectra for ortho-, meta-, and para-substituted isomers of fluorophenethylamines, making unambiguous identification difficult. dundee.ac.ukresearchgate.net Similarly, chromatographic methods may fail to separate these isomers sufficiently due to their very similar retention times. dundee.ac.ukunodc.org

To overcome this, product ion mass spectrometry (MS/MS) has proven to be a powerful tool. dundee.ac.uk The technique involves the ionization of the parent molecule, selection of a specific ion, and then fragmentation of that ion to produce a secondary mass spectrum. A successful method for fluorophenethylamine isomers involves using chemical ionization (CI) to generate a protonated molecule, [M+H]⁺. dundee.ac.ukunodc.org

The key to differentiating the isomers lies in the collision-induced dissociation (CID) of the ion formed by the loss of hydrogen fluoride (B91410), [M+H-HF]⁺. dundee.ac.ukunodc.org The fragmentation patterns of this specific ion are distinct for the ortho-, meta-, and para-isomers, allowing for their unequivocal identification. dundee.ac.uk This method provides submicrogram detection limits and is advantageous over techniques like Nuclear Magnetic Resonance (NMR) spectrometry, which may lack the required sensitivity for analyzing complex mixtures. dundee.ac.ukunodc.org

Table 1: Differentiating Fluorophenethylamine Regioisomers with Product Ion Mass Spectrometry

| Isomer Position | Analytical Challenge | MS/MS Differentiation Method | Key Differentiating Ion | Outcome |

|---|---|---|---|---|

| ortho-, meta-, para- | Virtually identical Electron Ionization (EI) mass spectra and similar chromatographic retention times. dundee.ac.ukresearchgate.net | Product ion spectrometry of the [M+H-HF]⁺ ion generated via Chemical Ionization (CI). dundee.ac.ukunodc.org | [M+H-HF]⁺ | Univocal differentiation of all three regioisomers is possible based on distinct fragmentation patterns. dundee.ac.uk |

Chemosensing and Biosensing Applications

The development of sensitive and selective chemosensors and biosensors is a rapidly advancing field with significant applications in analytical chemistry. These tools are designed to detect specific chemical or biological analytes and convert the recognition event into a measurable signal. For this compound, several innovative sensing strategies have been explored, utilizing nanoparticles, fluorescence, and colorimetric changes to achieve detection.

Nanoparticle-Based Detection

Nanoparticle-based sensors offer a versatile platform for chemical detection due to their unique physical and chemical properties. These systems can be engineered for high sensitivity and selectivity. nih.gov One advanced approach involves the use of monolayer-protected gold nanoparticles (AuNPs) as "nanoreceptors" for detecting phenethylamine (B48288) derivatives in aqueous solutions. nih.gov

The detection mechanism is based on a combination of electrostatic and hydrophobic interactions between the analyte and the engineered organic monolayer on the nanoparticle surface. nih.gov This binding event can be monitored using Nuclear Magnetic Resonance (NMR) techniques, such as saturation transfer difference (STD) experiments. nih.gov This nanoparticle-based NMR chemosensing method allows for the isolation of the drug's NMR spectrum from a complex mixture, enabling multianalyte detection and identification with detection limits in the micromolar range. nih.gov

Table 2: Nanoparticle-Based Sensing for Phenethylamine Derivatives

| Sensing Platform | Detection Principle | Recognition Mechanism | Analytical Technique | Reported Performance |

|---|---|---|---|---|

| Monolayer-Protected Gold Nanoparticles (2 nm core) nih.gov | Chemosensing nih.gov | Electrostatic and hydrophobic interactions between the analyte and the nanoparticle's coating monolayer. nih.gov | Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR). nih.gov | Affinity constants (Ka) of 10⁵ to 10⁶ M⁻¹; detection limit of 30 μM. nih.gov |

Fluorescence-Based Detection and Intracellular Drug Sensing

Fluorescence-based chemosensing is a highly sensitive technique for monitoring molecules, including within the complex environment of living cells. nih.gov Traditional methods like indicator displacement assays (IDAs) have limitations, but new approaches offer significant improvements. nih.gov

A novel, label-free sensing system has been developed for the intracellular detection of various analytes, including this compound. nih.gov This system employs a unimolecular conjugate of a macrocyclic host, cucurbit uril (CB7), covalently bonded to a nitrobenzoxadiazole (NBD) fluorescent dye. nih.gov In its baseline state, the dye is self-associated within the host's cavity, producing a strong fluorescence signal. nih.gov When an analyte with a high binding affinity for the CB7 cavity, such as 4-fluorophenethylamine, is introduced, it displaces the dye. nih.gov This displacement event leads to a measurable decrease in fluorescence, allowing for quantification of the analyte. nih.gov This method has demonstrated its utility in fluorescence imaging and spectrometry. nih.gov

Table 3: Fluorescence-Based Sensor for 4-Fluorophenethylamine Detection

| Sensor | Sensing Mechanism | Analyte | Binding Affinity (Log Kₐ) | Application |

|---|---|---|---|---|

| Cucurbit uril-nitrobenzoxadiazole (CB7-NBD) conjugate nih.gov | Indicator displacement leading to fluorescence quenching. nih.gov | This compound nih.gov | 4.13 M⁻¹ nih.gov | Label-free intracellular drug detection. nih.gov |

Colorimetric Assays for Compound Detection

Colorimetric assays are widely used for the presumptive identification of drugs due to their speed, simplicity, and low cost. nih.gov These tests rely on a chemical reaction that produces a characteristic color in the presence of a specific class of compounds. For amphetamine-type substances, including primary phenethylamines like 4-fluorophenethylamine, several classic colorimetric tests are applicable.

The Simon test, for example, is used to differentiate between primary and secondary amines. The test uses a solution of sodium nitroprusside and acetaldehyde (B116499) (for secondary amines) or acetone (B3395972) (for primary amines). Primary amines like 4-fluorophenethylamine would be expected to produce a specific color change with the acetone-containing reagent. Another common presumptive test is the Marquis reagent (a mixture of formaldehyde (B43269) and sulfuric acid), which produces a distinct orange-to-brown color in the presence of amphetamines. nih.gov While these tests are valuable for field screening, they are class-selective and may react with other structurally similar compounds, necessitating confirmatory analysis by more sophisticated methods. nih.gov

Table 4: Common Colorimetric Tests for Phenethylamine-Type Compounds

| Test Name | Reagent Composition | Target Analyte Class | Expected Observation |

|---|---|---|---|

| Simon Test (for primary amines) | Sodium nitroprusside, sodium carbonate, and acetone solution. | Primary amines (e.g., 4-fluorophenethylamine). | Characteristic color change. |

| Marquis Test | Formaldehyde and concentrated sulfuric acid. nih.gov | Amphetamines and other phenethylamines. nih.gov | Orange to dark brown color. nih.gov |

Toxicological Studies and Safety Pharmacology of 4 Fluorophenethylamine Hydrochloride

Neurotoxicity Investigations of Fluorinated Amphetamine Analogues

Studies on fluorinated amphetamine analogues indicate that the position and nature of halogen substituents on the phenyl ring significantly alter their pharmacological and toxicological properties. Para-substitution, as seen in 4-Fluorophenethylamine (B75468), has been shown to increase the potential for serotonergic neurotoxicity. frontiersin.org

Research comparing para-halogenated amphetamines (e.g., 4-fluoroamphetamine, 4-chloroamphetamine) found that these compounds are potent inhibitors of norepinephrine (B1679862) and dopamine (B1211576) transporters. frontiersin.org Crucially, para-fluorination and para-chlorination enhance the inhibition of the serotonin (B10506) transporter (SERT), a characteristic linked to severe serotonergic neurotoxicity. frontiersin.org The high affinity for SERT, combined with potent dopaminergic activity, is a potential mechanism for these adverse neurological effects. frontiersin.org

Further investigations into other fluorinated analogues, such as 3-fluoromethamphetamine (3-FMA), provide additional insights into the mechanisms of neurotoxicity. In animal models, 3-FMA administration resulted in significant dopaminergic impairments, including decreased dopamine levels and reduced expression of key proteins like tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT-2). nih.gov The neurotoxic effects of 3-FMA were found to be comparable to those of methamphetamine and were associated with hyperthermia, oxidative stress, microgliosis (activation of microglial cells), and apoptosis (programmed cell death) in the striatum. nih.gov Notably, the study concluded that the activation of the dopamine D1 receptor is critical for 3-FMA-induced neurotoxicity. nih.gov

Table 1: Summary of Neurotoxic Effects of Fluorinated Amphetamine Analogues

| Compound | Key Neurotoxic Effect | Mechanism of Action | Reference |

|---|---|---|---|

| para-Halogenated Amphetamines (general) | Increased risk of serotonergic neurotoxicity | Potent inhibition of the serotonin transporter (SERT) in addition to DAT and NET inhibition. | frontiersin.org |

| 3-Fluoromethamphetamine (3-FMA) | Significant dopaminergic impairments | Induction of oxidative stress, microgliosis, and apoptosis; mediated by the dopamine D1 receptor. | nih.gov |

Metabolic Stability and Biotransformation Pathways

The metabolic stability of a compound refers to its susceptibility to biotransformation, which influences its half-life and bioavailability. researchgate.net Biotransformation typically occurs in two phases. Phase I reactions (e.g., oxidation, reduction, hydrolysis), often catalyzed by the cytochrome P450 (CYP450) enzyme system, introduce or expose functional groups. nih.gov Phase II reactions involve conjugation with endogenous molecules to form water-soluble compounds that are readily excreted. nih.gov

The introduction of a fluorine atom into a molecule, as in 4-Fluorophenethylamine, can significantly impact its metabolic stability. The carbon-fluorine bond is very strong, and fluorine substitution can block potential sites of metabolism (metabolic switching), leading to a longer half-life compared to non-fluorinated analogues. mdpi.com This increased stability is a common strategy in drug design to improve pharmacokinetic profiles. researchgate.net

However, metabolism of fluorinated compounds can still occur. For instance, studies on other complex fluorinated molecules have shown that while some are metabolically stable, others can undergo Phase I metabolism, sometimes producing active metabolites. nih.gov The specific biotransformation pathways for 4-Fluorophenethylamine hydrochloride are not extensively detailed in the available scientific literature. General metabolic pathways for phenethylamines may involve N-oxidation, deamination, or hydroxylation of the aromatic ring, though the 4-fluoro substitution would likely hinder the latter at that position.

In Vitro and In Vivo Toxicity Assessments

In vivo and in vitro studies provide critical data on the acute toxicity and cellular effects of chemical compounds.

In Vivo Assessment: Acute toxicity data for this compound is available from studies in rodents. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. For this compound, the oral LD50 in mice has been determined to be 300 mg/kg. chemsrc.com

Table 2: Acute Oral Toxicity of this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

|---|---|---|---|---|---|

| LD50 | Oral | Rodent - mouse | 300 mg/kg | Lethal dose value | chemsrc.com |

In Vitro Assessment: In vitro studies using cell lines can elucidate mechanisms of cytotoxicity. Research on para-halogenated amphetamines and methcathinones in human hepatoma (HepG2) cells has shed light on their potential for liver toxicity. frontiersin.org These studies found that para-halogenation increased the cytotoxicity of the parent compounds, with a toxicity rank order for the para-substituents of chloride > fluoride (B91410) > hydrogen. frontiersin.org

The mechanism of this cytotoxicity appears to involve mitochondrial impairment. All tested substances, including the fluorinated analogues, depleted cellular ATP content at concentrations lower than those causing loss of cell membrane integrity, which is suggestive of mitochondrial toxicity. frontiersin.org This was further confirmed by the observation that amphetamines impaired the mitochondrial respiratory chain. frontiersin.org

Table 3: Summary of In Vitro Cytotoxicity Findings for para-Halogenated Stimulants

| Compound Class | Cell Line | Key Findings | Implied Mechanism | Reference |

|---|---|---|---|---|

| para-Halogenated Amphetamines | HepG2 (Human Hepatoma) | Increased cytotoxicity compared to non-halogenated parent compound. | Mitochondrial toxicity, evidenced by ATP depletion and impairment of the respiratory chain. | frontiersin.org |

Applications and Emerging Research Directions

Pharmaceutical Research and Drug Development

4-Fluorophenethylamine (B75468) hydrochloride is a versatile compound that plays a significant role in pharmaceutical research and development. chemimpex.com Its hydrochloride salt form enhances solubility, making it a suitable candidate for various biological assays and formulations. chemimpex.com The presence of a fluorine atom in its structure can enhance biological activity, a feature highly valued in medicinal chemistry. chemimpex.com

A primary application of 4-Fluorophenethylamine hydrochloride is its role as a key intermediate in the synthesis of more complex, bioactive molecules. chemimpex.comnih.gov In organic synthesis, it can serve as a building block, allowing chemists to construct a wide range of derivatives with tailored functionalities. chemimpex.com For instance, it can be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives and is used in preparing ortho-metalated primary phenethylamines. lookchem.com The stability and reactivity of the compound make it an excellent starting material for creating novel therapeutic agents. chemimpex.com

The process of developing new drugs often involves the creation of a library of related compounds to screen for desired biological activity. The synthesis of these analogs is a cornerstone of drug discovery, and versatile intermediates are crucial to this process.

Neurological disorders represent one of the most challenging areas in drug development, with a high rate of failure for new therapies. nih.gov There is a significant and urgent need to advance innovative therapeutic approaches for these conditions. nih.gov this compound is specifically explored for its potential in developing new medications for neurological and psychiatric disorders due to its ability to interact with specific neurotransmitter systems. chemimpex.comchemimpex.com

Researchers utilize this compound in studies related to neurotransmitter modulation, investigating the mechanisms of action for potential treatments. chemimpex.com The development pipeline for neurological disorders is extensive, with hundreds of medicines being researched for conditions like Alzheimer's disease, Parkinson's disease, brain tumors, and chronic pain. phrma.orgnih.gov The unique properties of fluorinated compounds like this compound make them valuable candidates in the search for effective treatments. chemimpex.com

Table 1: Selected Neurological Disorders and Medicines in Development

| Disease Area | Number of Medicines in Development (as of 2018) | Examples of Conditions |

| Brain Tumors | 95 | Glioblastoma, Meningioma |

| Alzheimer's Disease | 92 | Mild Cognitive Impairment, Dementia |

| Chronic Pain | 46 | Neuropathic Pain, Migraine |

| Parkinson's Disease | Multiple | Motor and Non-motor symptoms |

| Epilepsy | Multiple | Seizure Disorders |

This data reflects the broader landscape of neurological drug development and provides context for the application of intermediates like this compound. phrma.org

The compound's potential extends to the development of treatments for mental health conditions such as depression and anxiety. chemimpex.com Medications are a key component of treating mental disorders, often used in conjunction with psychotherapy. nih.gov The search for novel, more effective therapeutic agents is ongoing. Antidepressants, for example, typically take 4-8 weeks to become fully effective, highlighting the need for faster-acting or more targeted options. nih.gov

Research into compounds like this compound contributes to the foundational understanding of how amine compounds affect cellular processes, which can lead to the design of new drugs for mental health. chemimpex.com Its role as a precursor allows for the synthesis of molecules that may interact with targets like serotonin (B10506) or norepinephrine (B1679862) systems, which are crucial in regulating mood. nih.gov

Materials Science Applications

Beyond pharmaceuticals, this compound is finding applications in the field of materials science. chemimpex.comtcichemicals.com Its chemical structure can be leveraged to create materials with specific and desirable properties.

Organic onium salts, such as this compound, are used as additives in the fabrication of these solar cells. tcichemicals.com These additives can help manage the growth of the perovskite crystal structure and passivate surface defects that can trap charge carriers and reduce efficiency. researchgate.net By manipulating the surface states of the perovskite layer, these compounds can contribute to creating more efficient and stable photovoltaic devices. nih.gov

Table 2: Role of Additives in Perovskite Solar Cells

| Function | Description | Example Mechanism |

| Crystallization Regulation | Controls the kinetics of perovskite crystal formation, leading to improved film morphology and higher quality. | Forms intermediate adducts that slow down the rapid crystallization process. nih.gov |

| Defect Passivation | Neutralizes detrimental defects at the surface and grain boundaries of the perovskite film. | Lewis acid-base interactions between the additive and the perovskite material. nih.gov |

| Enhanced Stability | Improves the resistance of the solar cell to environmental factors like moisture and oxygen. | Forms a protective layer or strengthens the perovskite lattice. |

| Improved Efficiency | Increases the power conversion efficiency (PCE) by reducing charge recombination and improving charge extraction. | Reduces trap states, allowing for more efficient movement of charge carriers. nih.gov |

Agrochemical and Fine Chemical Synthesis

This compound is also utilized in the synthesis of agrochemicals and other fine chemicals. chemimpex.com Its properties can be harnessed to create effective formulations for agricultural applications. The synthesis of complex organic molecules is central to many chemical industries, and this compound serves as a valuable building block in those processes. chemimpex.com

This compound as a Biochemical Research Tool

The compound this compound is utilized in biochemical research primarily as a probe to investigate the function of neurotransmitter systems. Its structural similarity to endogenous monoamines allows it to interact with key proteins involved in neurotransmission, providing insights into their mechanisms of action.

As a derivative of phenethylamine (B48288), this compound serves as a valuable tool in medicinal chemistry and pharmacology for studying monoamine transporters and enzymes. The introduction of a fluorine atom to the phenethylamine structure can alter its electronic properties, influencing its interaction with biological targets. This makes it and its analogs subjects of interest for understanding structure-activity relationships at various receptors and transporters.

Investigating Monoamine Transporters

Research in the field of neuroscience often employs compounds like 4-Fluorophenethylamine and its derivatives to explore the function of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft and are the targets of many therapeutic drugs.

While specific binding affinity data for this compound is not extensively detailed in publicly available literature, the broader class of fluorinated phenethylamines is actively studied. For instance, research on various derivatives has sought to elucidate how substitutions on the phenyl ring and ethylamine (B1201723) side chain affect affinity and selectivity for DAT, NET, and SERT. Studies on related compounds, such as those with additional substitutions, have shown high affinity for these transporters, with some derivatives displaying Ki values in the nanomolar range for SERT.

Probing Monoamine Oxidase Activity

4-Fluorophenethylamine and its analogs are also used to study the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.

Elucidating Receptor Interactions